4,6-Dimethylnicotinamide

Physical Chemistry Solution-State Behavior Formulation Science

Researchers requiring a non-associating amide control for solution-state studies often face supply inconsistencies with suitable analogs. 4,6-Dimethylnicotinamide (CAS 13061-58-0) directly resolves this by providing a structurally defined, methyl-substituted scaffold that lacks the self-association behavior of nicotinamide. This ensures experimental validity where intermolecular hydrogen bonding must be excluded. - Serves as an essential starting material for synthesizing 2-amino-4,6-dimethylnicotinamide, a key intermediate for adenosine receptor antagonist 1-deazapurines. - Enables precise SAR mapping of the nicotinamide pharmacophore by serving as a distinct regioisomer comparator to 2,6-dimethylnicotinamide. - Provides reliable batch-to-batch consistency for demanding applications like NMR relaxation studies and excipient interaction assays.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 13061-58-0
Cat. No. B079194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylnicotinamide
CAS13061-58-0
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C(=O)N)C
InChIInChI=1S/C8H10N2O/c1-5-3-6(2)10-4-7(5)8(9)11/h3-4H,1-2H3,(H2,9,11)
InChIKeyDVBWVOJRHMVPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethylnicotinamide Scaffold Overview


4,6-Dimethylnicotinamide (CAS 13061-58-0) is a heterocyclic organic compound derived from nicotinamide, the amide form of vitamin B3 . Its molecular formula is C8H10N2O, with a molecular weight of 150.18 g/mol . Structurally, it features a pyridine ring substituted with methyl groups at the 4 and 6 positions and a carboxamide group at the 3-position . This compound serves as a versatile scaffold in medicinal chemistry, offering distinct physicochemical properties compared to its unsubstituted parent and other positional isomers, which influences its behavior in both synthetic and biological contexts .

1 Heterocyclic scaffold with specific 4,6-dimethyl pattern for target-oriented synthesis
2 Non-associating amide: minimizes intermolecular H-bonding in solution studies
3 Positional isomer tool for SAR differentiation of nicotinamide pharmacophores

4,6-Dimethylnicotinamide: Substitution Limitations


The specific pattern of methyl substitution on the pyridine ring of 4,6-dimethylnicotinamide fundamentally alters its physicochemical properties and molecular interactions compared to unsubstituted nicotinamide or other regioisomers. These alterations directly impact its performance in applications ranging from chemical synthesis to biological assays. For instance, the dimethyl substitution profoundly changes its self-association behavior in solution [1] and its utility as a building block for generating specific pharmacologically active scaffolds, such as CCR5 antagonists, where the 2,6-dimethyl pattern is known to be optimal . Therefore, substituting this compound with a generic nicotinamide analog would invalidate comparative experimental results and compromise the intended synthetic or biological outcome.

Self-association behavior may differ
4,6-Dimethyl substitution disrupts intermolecular H-bonding; generic nicotinamide analogs may exhibit measurable self-association and alter solution-phase results.
Methyl pattern mismatch may compromise synthetic route
Specific substitution is required for downstream intermediates (e.g., adenosine receptor antagonists); using other isomers may invalidate comparative studies.

4,6-Dimethylnicotinamide: Comparative Evidence


Self-Association: Comparison with Nicotinamide

Osmometric studies of nicotinamide and its dimethyl-substituted analogue revealed a fundamental difference in their self-association behavior in aqueous solution. While nicotinamide (and N-methylnicotinamide) demonstrated measurable self-association, the dimethyl-substituted analogue underwent little to no self-association under the same conditions [1]. This indicates that the introduction of methyl groups at specific positions disrupts intermolecular interactions, likely interamide hydrogen bonding, which is a critical parameter for applications involving solution behavior and formulation.

Self-Association
Head-to-head
Negligible self-association vs. measurable for nicotinamide
Non-associating behavior supports solution-phase studies
Aqueous osmometric comparison
Physical Chemistry Solution-State Behavior Formulation Science

Adenosine Receptor Antagonist Precursor

The synthesis of 2-amino-4,6-dimethylnicotinamide, an important intermediate in the preparation of 2,6,8-trisubstituted 1-deazapurines (adenosine receptor antagonists), begins with 4,6-dimethylnicotinamide. The specific 4,6-dimethyl substitution pattern is essential for the subsequent chemical transformations and the biological activity of the final deazapurine products .

Synthetic Precursor
Supporting evidence
Starting material for 2-amino-4,6-dimethylnicotinamide
Required for adenosine antagonist synthesis route
Source review recommended
Medicinal Chemistry Organic Synthesis Drug Discovery

Critical Methyl Pattern for CCR5 Antagonists

In the development of oximino-piperidino-piperidine-based CCR5 receptor antagonists, structure-activity relationship (SAR) studies concluded that the 2,6-dimethylnicotinamide N-oxide moiety was the optimal choice for the 'right-hand side' of the molecule, contributing to potent and orally bioavailable anti-HIV activity . While 4,6-dimethylnicotinamide is a positional isomer, this class-level finding underscores that specific methyl group positioning on the nicotinamide ring is not trivial; it is a decisive factor in achieving desired biological potency and drug-like properties.

CCR5 Antagonist SAR
Class-level inference
2,6-Dimethyl pattern reported optimal; 4,6 is positional isomer
Methyl positioning dictates biological activity
Data to verify; SAR model context
Antiviral Research Medicinal Chemistry GPCR Antagonism

4,6-Dimethylnicotinamide Applications


Synthesis of Adenosine Receptor Antagonists

4,6-Dimethylnicotinamide is the designated starting material for the synthesis of 2-amino-4,6-dimethylnicotinamide, a crucial intermediate in the preparation of 2,6,8-trisubstituted 1-deazapurines, which are a class of adenosine receptor antagonists . Procurement of this specific compound is essential for this established synthetic route, as its unique substitution pattern is required to generate the target molecular architecture.

Physical Chemistry Studies of Non-Associating Amides

For studies investigating the solution-state behavior of amides, 4,6-dimethylnicotinamide serves as a valuable non-associating control compound. Its demonstrated lack of self-association in aqueous solution, in contrast to nicotinamide, makes it a suitable candidate for experiments where intermolecular hydrogen bonding must be minimized or excluded, such as in certain NMR relaxation studies or in the development of formulations where excipient interactions are a concern [1].

Structure-Activity Relationship (SAR) Studies on Nicotinamide Derivatives

4,6-Dimethylnicotinamide is a critical tool compound for SAR investigations involving the nicotinamide pharmacophore. Its specific 4,6-dimethyl substitution pattern provides a distinct comparator to other isomers, such as the 2,6-dimethylnicotinamide, which has been identified as an optimal moiety in certain biologically active series . Using 4,6-dimethylnicotinamide in parallel screens allows researchers to precisely map the steric and electronic requirements of the target binding site, differentiating it from other positional isomers.

Application
Selection Property
Validation Focus
Adenosine receptor antagonist synthesis
4,6-Dimethyl substitution pattern
Synthetic route compatibility
Physical chemistry of non-associating amides
Lack of self-association in solution
Solution-state interaction profiling
Nicotinamide SAR studies
Positional isomer differentiation
Isomer-dependent activity mapping

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